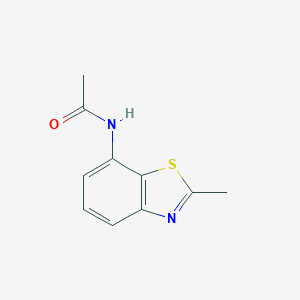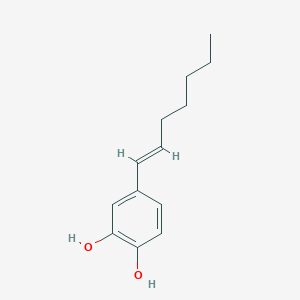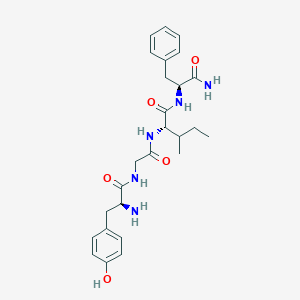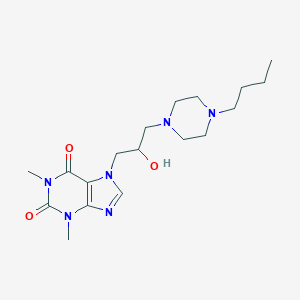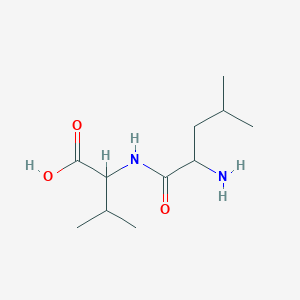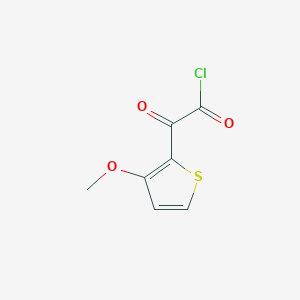
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride, also known as MTOAC, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used in the synthesis of various compounds, and it has also been studied for its potential biological activities.
Mecanismo De Acción
The mechanism of action of (3-Methoxythiophen-2-yl)(oxo)acetyl chloride is not fully understood, but it is believed to be related to its ability to modify proteins and enzymes through acetylation. (3-Methoxythiophen-2-yl)(oxo)acetyl chloride has been shown to acetylate lysine residues in proteins, which can affect their activity and function. This modification can also affect the stability and solubility of proteins.
Efectos Bioquímicos Y Fisiológicos
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition can lead to changes in gene expression and can affect various cellular processes. (3-Methoxythiophen-2-yl)(oxo)acetyl chloride has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, (3-Methoxythiophen-2-yl)(oxo)acetyl chloride has been reported to have anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride has several advantages for lab experiments. It is a versatile reagent that can be used in the synthesis of various compounds, and it has also been studied for its potential biological activities. (3-Methoxythiophen-2-yl)(oxo)acetyl chloride is also relatively easy to synthesize and purify, which makes it a convenient reagent for research. However, (3-Methoxythiophen-2-yl)(oxo)acetyl chloride has some limitations as well. It can be toxic to cells at high concentrations, and its effects on proteins and enzymes can be difficult to predict. In addition, (3-Methoxythiophen-2-yl)(oxo)acetyl chloride can be unstable in certain conditions, which can affect its activity and function.
Direcciones Futuras
There are several future directions for research on (3-Methoxythiophen-2-yl)(oxo)acetyl chloride. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Further studies are needed to understand the mechanism of action of (3-Methoxythiophen-2-yl)(oxo)acetyl chloride and its effects on cellular processes. In addition, the development of new synthetic methods for (3-Methoxythiophen-2-yl)(oxo)acetyl chloride and its derivatives could lead to the discovery of new compounds with improved biological activities.
Métodos De Síntesis
The synthesis of (3-Methoxythiophen-2-yl)(oxo)acetyl chloride involves the reaction of 3-methoxythiophene-2-carboxylic acid with thionyl chloride, followed by acetic anhydride. The product is purified by column chromatography to obtain the final product. This method has been reported to yield high purity (3-Methoxythiophen-2-yl)(oxo)acetyl chloride with good yields.
Aplicaciones Científicas De Investigación
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride has been widely used in scientific research due to its versatility as a reagent. It can be used in the synthesis of various compounds, including heterocycles, which are important in medicinal chemistry. (3-Methoxythiophen-2-yl)(oxo)acetyl chloride has also been studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities.
Propiedades
Número CAS |
100751-57-3 |
|---|---|
Nombre del producto |
(3-Methoxythiophen-2-yl)(oxo)acetyl chloride |
Fórmula molecular |
C7H5ClO3S |
Peso molecular |
204.63 g/mol |
Nombre IUPAC |
2-(3-methoxythiophen-2-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C7H5ClO3S/c1-11-4-2-3-12-6(4)5(9)7(8)10/h2-3H,1H3 |
Clave InChI |
QDSQQBDVVRHCIZ-UHFFFAOYSA-N |
SMILES |
COC1=C(SC=C1)C(=O)C(=O)Cl |
SMILES canónico |
COC1=C(SC=C1)C(=O)C(=O)Cl |
Sinónimos |
2-Thiopheneacetyl chloride, 3-methoxy-alpha-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



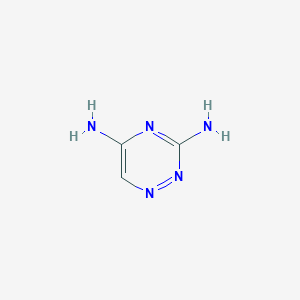
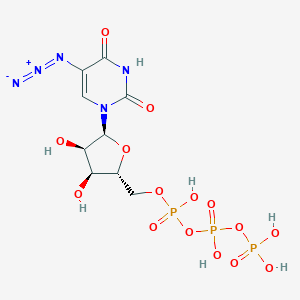
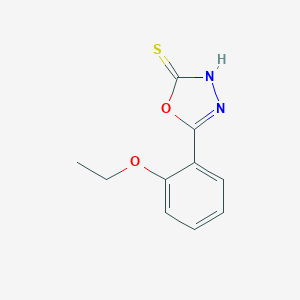
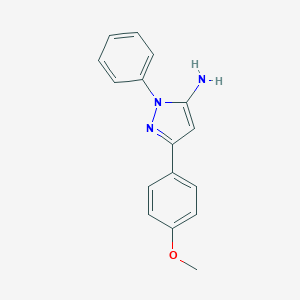
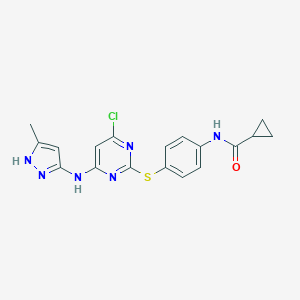
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B12111.png)
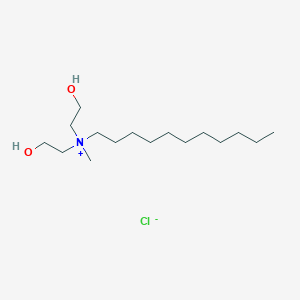
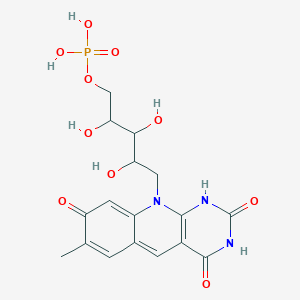
![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)
